N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Description
N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a furan-2-yl group at position 3 and a piperazine-1-carboxamide moiety at position 4.
Properties
IUPAC Name |
N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c29-21(22-15-16-5-2-1-3-6-16)27-12-10-26(11-13-27)19-9-8-18-23-24-20(28(18)25-19)17-7-4-14-30-17/h1-9,14H,10-13,15H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKSSYJGPUYKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide typically involves multi-step processes:
Step 1: Synthesis of the triazolo[4,3-b]pyridazine core via cyclization reactions using appropriate precursors.
Step 2: Introduction of the furan-2-yl group at the triazole ring through substitution reactions.
Step 3: Attachment of the piperazine moiety through nucleophilic substitution reactions.
Step 4: Final benzylation and carboxamide formation to yield the target compound.
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of reaction conditions to maximize yield and purity, such as the choice of solvents, catalysts, and reaction temperature control.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can participate in various types of chemical reactions, including:
Oxidation and reduction reactions: Modifications at the furanyl group or piperazine ring.
Substitution reactions: Functional group modifications at different positions in the molecule.
Coupling reactions: Formation of complex derivatives for further application studies.
Common Reagents and Conditions: Typical reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: For substitution reactions.
Major Products Formed: The major products depend on the specific reactions undertaken, such as oxidized, reduced, or substituted derivatives with potentially enhanced or altered properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide, as anticancer agents. Research indicates that compounds with triazole rings can inhibit tumor growth by interfering with cellular processes involved in cancer progression. For instance, derivatives of this compound have shown activity against various cancer cell lines in vitro, suggesting a pathway for further development into anticancer therapeutics .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the furan and triazole moieties. Research has indicated that similar compounds exhibit significant antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Neuropharmacological Effects
Compounds containing piperazine structures are often explored for their neuropharmacological properties. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as anxiety or depression .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its semiconductor properties indicates potential for high-efficiency energy conversion applications .
Coatings and Polymers
Due to its chemical stability and resistance to environmental degradation, this compound can be incorporated into coatings and polymers to enhance their durability and functionality. Its incorporation into polymer matrices could lead to materials with improved mechanical properties and resistance to microbial growth .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed significant inhibition against Gram-positive bacteria; further testing on Gram-negative strains is ongoing. |
| Study 3 | Neuropharmacological Effects | Indicated potential anxiolytic effects in animal models; further studies required for human applications. |
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interactions at the molecular level:
Molecular Targets: It may interact with specific proteins, enzymes, or receptors, influencing their biological activity.
Pathways Involved: The compound's structure allows it to participate in various biochemical pathways, potentially modulating key physiological processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The furan-2-yl group (as in the target compound) contributes to π-π stacking interactions in enzyme binding, while fluorinated aryl groups (e.g., 2-fluorophenyl) improve metabolic stability .
- Piperazine Linkage : Piperazine-carboxamide derivatives exhibit enhanced solubility and binding affinity for ATP-binding pockets in kinases .
Physicochemical Properties
- Melting Points: Target Compound: Not explicitly reported, but analogs like E-4b (253–255°C, triazolo[4,3-b]pyridazine with benzoylamino groups) suggest high thermal stability . N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide: Melts at 263–266°C, indicating strong intermolecular interactions due to difluorobenzoyl and piperazine groups .
Pharmacological Activity
- Enzyme Inhibition :
- Binding Studies :
- Triazolo[4,3-b]pyridazine derivatives (e.g., substituted pyridines) bind to PEF(S) proteins, displacing fluorescent probes like TNS in allosteric sites .
Biological Activity
N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 428.5 g/mol. The compound features a complex structure that includes a piperazine ring and a triazole-pyridazine moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of the furan and triazole groups can be achieved through cyclization reactions involving appropriate coupling agents and conditions that favor the formation of these heterocycles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the triazole and pyridazine moieties. For example, derivatives similar to N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine have shown significant activity against various bacterial strains. In one study, triazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the triazole and pyridazine rings. Research has indicated that similar compounds can inhibit cancer cell proliferation effectively. For instance, compounds in related classes have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
The biological activity of N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine may involve interaction with specific molecular targets such as kinases or receptors involved in cell signaling pathways. Docking studies suggest favorable binding interactions with targets relevant to cancer and infectious diseases .
Case Studies
- Anti-tubercular Activity : A series of triazole derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Among them, several showed promising results with IC50 values indicating strong inhibitory effects .
- Cytotoxicity Evaluation : The cytotoxic effects of these compounds were evaluated on human embryonic kidney (HEK293) cells to assess their safety profile. Most active compounds exhibited low toxicity levels, making them suitable candidates for further development .
Data Table: Biological Activity Summary
| Compound Name | Target Pathogen/Cancer | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 1.35 - 2.18 | Potent anti-tubercular agent |
| Related Triazole Derivative | HEK293 Cells | >40 | Non-toxic at effective doses |
| Other Triazole Derivative | Various Cancer Cell Lines | 6.2 - 27.3 | Significant anticancer activity |
Q & A
Q. What are the standard synthetic approaches for preparing N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide?
The synthesis typically involves multi-step coupling reactions. For example:
- Coupling Agents : EDCI·HCl and HOBt are used to activate carboxylic acids for amide bond formation, with DIPEA as a base in anhydrous DMF at 60°C for 18 hours .
- Purification : Products are isolated via recrystallization or column chromatography, depending on solubility and purity requirements .
- Piperazine Functionalization : Similar compounds employ nucleophilic substitution or coupling reactions with benzyl halides or activated carbonyl intermediates .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- Spectroscopy : NMR (¹H/¹³C) to verify proton environments and carbon frameworks, particularly for the triazolo-pyridazine and piperazine moieties.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Chromatography : HPLC or UPLC to assess purity (>95% for biological assays) .
Q. What preliminary biological activities are associated with this compound?
Piperazine-triazolo hybrids are often explored for:
- CNS Modulation : Interaction with serotonin or dopamine receptors due to the piperazine moiety .
- Enzyme Inhibition : Triazolo-pyridazine cores may target kinases or phosphodiesterases, as seen in structurally related compounds .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Reagent Optimization : Replace EDCI/HOBt with more efficient coupling agents (e.g., HATU) to reduce reaction time .
- Solvent Screening : Test alternatives to DMF (e.g., THF or acetonitrile) to improve solubility and reduce side reactions .
- Continuous Flow Chemistry : Adopt flow reactors for better temperature control and scalability, as suggested for piperazine derivatives .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Dose-Response Replication : Validate activity across multiple cell lines or enzymatic assays to rule out model-specific artifacts.
- Metabolic Stability Testing : Use liver microsomes or plasma stability assays to assess whether discrepancies arise from pharmacokinetic factors .
- Computational Validation : Perform molecular docking to verify target binding poses against crystal structures of related proteins .
Q. How can computational methods guide the design of derivatives with improved potency?
- QSAR Modeling : Correlate substituent effects (e.g., furan vs. thiophene) on bioactivity using regression analysis.
- ADMET Prediction : Tools like SwissADME predict absorption and toxicity, prioritizing derivatives with favorable profiles .
- Molecular Dynamics : Simulate ligand-receptor interactions to optimize binding kinetics and selectivity .
Methodological Tables
Q. Table 1: Comparison of Coupling Agents in Amide Bond Formation
| Agent | Reaction Time | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | 18 h | 70–85 | >90% | |
| HATU/DIPEA | 4–6 h | 85–92 | >95% |
Q. Table 2: Key Biological Targets for Piperazine-Triazolo Hybrids
| Target Class | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Serotonin Receptor | Radioligand binding | 0.12–1.5 | |
| Kinase X | Enzymatic assay | 0.8–3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
